molecular formula C2H6O2 B3054322 1,2-Ethanediol-1,2-14C2 CAS No. 59609-67-5

1,2-Ethanediol-1,2-14C2

Cat. No.: B3054322
CAS No.: 59609-67-5
M. Wt: 66.053 g/mol
InChI Key: LYCAIKOWRPUZTN-XPULMUKRSA-N
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Description

1,2-Ethanediol-1,2-14C2: ethylene glycol-1,2-14C2 , is a radiolabeled compound where the carbon atoms are isotopically labeled with carbon-14. This compound is a derivative of ethylene glycol, a simple diol with the chemical formula C2H6O2. The radiolabeling with carbon-14 makes it particularly useful in various scientific research applications, especially in tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol-1,2-14C2 typically involves the incorporation of carbon-14 into the ethylene glycol molecule. One common method is the catalytic hydrogenation of carbon-14 labeled formaldehyde (14CH2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the same basic principles as the laboratory synthesis but on a larger scale. Safety protocols are strictly followed to ensure the containment of radioactive isotopes and to protect workers from exposure.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol-1,2-14C2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon-14 labeled glycolic acid and oxalic acid.

    Reduction: It can be reduced to form ethylene.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is commonly used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

    Oxidation: Glycolic acid-14C and oxalic acid-14C.

    Reduction: Ethylene-14C.

    Substitution: Halogenated ethylene glycol derivatives.

Scientific Research Applications

1,2-Ethanediol-1,2-14C2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of glycolysis and other biochemical processes.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and in the study of polymerization processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol-1,2-14C2 involves its incorporation into metabolic pathways where it can be traced using radiographic techniques. The carbon-14 label allows researchers to monitor the compound’s transformation and distribution within biological systems. The primary molecular targets include enzymes involved in glycolysis and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: Another diol with similar physical properties but different metabolic pathways.

    Glycerol: A trihydroxy alcohol with broader applications in biology and industry.

    1,3-Butanediol: A diol with different chemical reactivity and applications.

Uniqueness

1,2-Ethanediol-1,2-14C2 is unique due to its radiolabeling with carbon-14, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-labeled counterparts, it provides a means to visualize and quantify biochemical processes with high precision.

Properties

IUPAC Name

(1,2-14C2)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+2,2+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-XPULMUKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2]([14CH2]O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208285
Record name 1,2-Ethanediol-1,2-14C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.053 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59609-67-5
Record name 1,2-Ethanediol-1,2-14C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059609675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol-1,2-14C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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